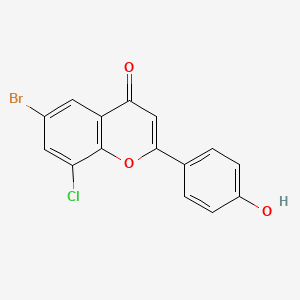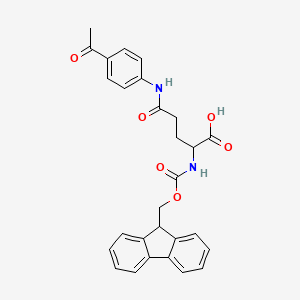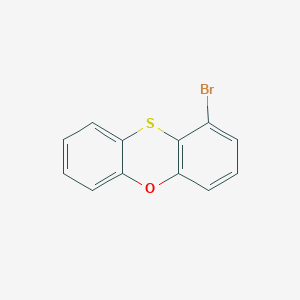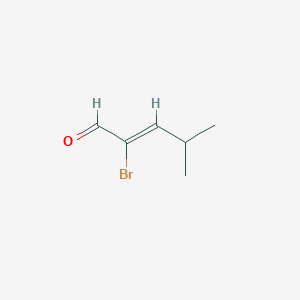
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a hydroxypropan-2-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of a precursor compound, such as (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-one, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at room temperature. The reaction typically proceeds with high stereoselectivity, yielding the desired this compound as the major product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at 0°C.
Substitution: Thionyl chloride (SOCl2) in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: (1R)-2-(2-Oxopropan-2-yl)-1-methylcyclohex-3-en-1-one.
Reduction: (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohexane.
Substitution: (1R)-2-(2-Chloropropan-2-yl)-1-methylcyclohex-3-en-1-ol.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydroxyl group and cyclohexene ring make it a candidate for interactions with biological macromolecules, potentially leading to the discovery of new drugs or therapeutic agents.
Medicine
In the medical field, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohexane
- (1R)-2-(2-Chloropropan-2-yl)-1-methylcyclohex-3-en-1-ol
- (1R)-2-(2-Oxopropan-2-yl)-1-methylcyclohex-3-en-1-one
Uniqueness
(1R)-2-(2-Hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a cyclohexene ring. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1R)-2-(2-hydroxypropan-2-yl)-1-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)8-6-4-5-7-10(8,3)12/h4,6,8,11-12H,5,7H2,1-3H3/t8?,10-/m1/s1 |
Clave InChI |
PWWVXLMQCWJCCZ-LHIURRSHSA-N |
SMILES isomérico |
C[C@]1(CCC=CC1C(C)(C)O)O |
SMILES canónico |
CC1(CCC=CC1C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)




![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)



![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
![2-{[1,1'-biphenyl]-4-yloxy}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B13352800.png)
